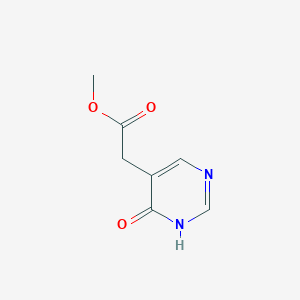

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate

Beschreibung

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate is a pyrimidine derivative featuring a hydroxyl group at position 4 of the pyrimidine ring and a methyl ester-linked acetic acid moiety at position 3. These compounds are pivotal in pharmaceutical synthesis, serving as intermediates in drug development . The methyl ester variant is expected to exhibit similar reactivity and hydrogen-bonding capabilities due to the hydroxyl group, which may influence its crystallinity and supramolecular interactions .

Eigenschaften

Molekularformel |

C7H8N2O3 |

|---|---|

Molekulargewicht |

168.15 g/mol |

IUPAC-Name |

methyl 2-(6-oxo-1H-pyrimidin-5-yl)acetate |

InChI |

InChI=1S/C7H8N2O3/c1-12-6(10)2-5-3-8-4-9-7(5)11/h3-4H,2H2,1H3,(H,8,9,11) |

InChI-Schlüssel |

LTACCNDJLQERCP-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC1=CN=CNC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-(4-hydroxypyrimidin-5-yl)acetat kann mit verschiedenen Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die regioselektive Reaktion von Carbonylverbindungen (Estern, Aldehyden und Ketonen) mit Amiden in Gegenwart von (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) und einem in situ hergestellten recycelbaren Eisen(II)-Komplex . Diese Methode bietet eine breite Toleranz gegenüber funktionellen Gruppen und ist einfach durchzuführen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung beinhalten typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von mikrowellengestützten Verfahren und Konturdiagrammen zur Untersuchung der Haupteinflüsse und ihrer Wechselwirkungen verschiedener Variablen kann die Produktionseffizienz verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2-(4-hydroxypyrimidin-5-yl)acetat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt und der spezifischen durchgeführten Reaktion.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen hydroxylierte Derivate ergeben, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.0 µmol/mL against these bacteria, indicating strong antimicrobial efficacy .

- Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication, making them potential candidates for antiviral drug development. The mechanism often involves interaction with viral proteins or host cell pathways that are critical for viral life cycles .

- Anti-inflammatory Effects : this compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Compounds in this class have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Agricultural Chemistry

In agricultural research, this compound is being explored for its potential use as a pesticide or herbicide. Its ability to modulate plant growth and resistance to pathogens could lead to the development of new agrochemicals that enhance crop yield and sustainability.

Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µmol/mL) | MBC (µmol/mL) |

|---|---|---|---|

| A | Staphylococcus aureus | 3.0 | 4.09 |

| B | Escherichia coli | 3.12 | 4.26 |

| C | Pseudomonas aeruginosa | 3.0 | 4.26 |

This table summarizes the antimicrobial activity of various compounds related to this compound, illustrating its effectiveness against common bacterial pathogens.

Anti-inflammatory Activity Data

| Compound | COX-2 Inhibition IC50 (µmol) |

|---|---|

| A | 0.04 ± 0.09 |

| B | 0.04 ± 0.02 |

The above data highlights the anti-inflammatory potential of compounds derived from this compound, indicating their ability to inhibit COX enzymes effectively.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.

- Molecular Docking Studies : Computational studies have predicted favorable binding interactions with various biological targets, suggesting that modifications to the compound can enhance its efficacy .

- Structure-Activity Relationships (SAR) : Variations in substituents on the pyrimidine ring significantly influence biological activity, indicating that specific chemical modifications can optimize therapeutic outcomes .

Wirkmechanismus

The mechanism of action of methyl 2-(4-hydroxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help to modulate inflammatory responses and other biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 2-(4-hydroxypyrimidin-5-yl)acetate, highlighting differences in substituents, molecular properties, and applications:

*Estimated based on ethyl analog data.

Structural and Functional Differences

Ester Group Variations : Replacing the ethyl group (C₂H₅) in Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate with a methyl group (CH₃) reduces molecular weight by ~14 Da and may alter solubility and metabolic stability .

Substituent Effects :

- The hydroxyl group at position 4 enables hydrogen bonding, as seen in analogous tetrazole derivatives, promoting crystal packing via O–H···N interactions .

- Mercapto (–SH) or methylthio (–S–CH₃) groups at position 2 (e.g., ) introduce nucleophilic or hydrophobic properties, expanding utility in metal coordination or drug design .

Chlorinated Derivatives : Chlorine at position 4 () enhances electrophilicity, facilitating cross-coupling reactions in medicinal chemistry .

Supramolecular and Crystallographic Behavior

- Hydrogen Bonding : The hydroxyl group in 4-hydroxypyrimidine derivatives drives intramolecular and intermolecular hydrogen bonds, as observed in tetrazole-based crystals (). For example, Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate likely forms C–H···O networks in the solid state .

- π-π Interactions : Pyrimidine rings engage in offset π-stacking, stabilizing crystal lattices. Substituents like methylthio () may disrupt these interactions, altering solubility .

Biologische Aktivität

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a hydroxyl group at the 4-position, contributing to its unique chemical properties. The presence of this functional group may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in inflammatory pathways and viral replication. This inhibition can lead to significant changes in biochemical pathways, potentially offering therapeutic benefits for conditions like inflammation and viral infections.

- Receptor Modulation : It may also modulate receptor activities, influencing signal transduction pathways that are critical in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration as an antibiotic agent.

- Anti-inflammatory Effects : The compound's ability to inhibit enzymes linked to inflammation suggests potential applications in treating inflammatory diseases.

- Neuroprotective Potential : Given its structural similarities to other neuroprotective agents, there is interest in evaluating its efficacy in neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the activity of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative conditions. For instance, one study found that compounds structurally related to this compound exhibited IC50 values indicating strong AChE inhibition, suggesting potential for cognitive enhancement or neuroprotection .

In Vivo Studies

Animal models have been used to assess the therapeutic potential of this compound. In diabetic rats, the compound demonstrated significant improvements in biochemical markers associated with oxidative stress and inflammation, indicating protective effects on hepatic and renal tissues .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Methyl 2-(6-hydroxypyrimidin-5-yl)acetate | Structure | Antimicrobial | Similar activity profile but different substitution pattern |

| Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | Structure | Anti-inflammatory | Exhibits similar mechanism but varies in potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.